![molecular formula C7H8S B2568312 3-Cyclopropylthiophene CAS No. 29576-51-0](/img/structure/B2568312.png)
3-Cyclopropylthiophene
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Overview
Description
3-Cyclopropylthiophene is a heterocyclic compound that contains an aromatic ring of carbon and sulfur atoms. It has a molecular formula of C7H8S and a molecular weight of 124.207 g/mol .
Synthesis Analysis
The synthesis of cyclopropylthiophenes has been achieved through various methods such as cyclization reactions and Grignard reagents. A study published in Molecules journal provides optimized syntheses for cyclopropylthiophenes and their derivatives, containing carbonyl, acetyl, carboxylic acid, methyl carboxylate, nitrile, bromide, and sulfonyl chloride moieties .Molecular Structure Analysis
The molecular structure of 3-Cyclopropylthiophene can be analyzed using a structural formula editor and a 3D model viewer . The structural formula editor allows you to draw the molecule, and then you can convert the molecule into a 3D model which is then displayed in the viewer .Chemical Reactions Analysis
The chemical reactions involving 3-Cyclopropylthiophene are complex and require specific conditions for successful synthesis . For example, the reaction of 3-bromothiophene using a combination of palladium (II) acetate (5 mol%) and tricyclohexylphosphine (10 mol%) yielded only 28% of 3-cyclopropylthiophene .Scientific Research Applications
- The cyclopropylthiophene moiety offers unique reactivity characteristics, making it an attractive scaffold for drug design. Researchers explore its potential in creating novel pharmaceuticals with improved properties, such as enhanced bioavailability, target specificity, and reduced side effects .
- Scientists investigate derivatives of 3-Cyclopropylthiophene as potential anticancer agents. These compounds may exhibit cytotoxic effects against cancer cells, making them promising candidates for further development .
- The thiophene ring, including cyclopropylthiophenes, has been associated with antioxidant and anti-inflammatory activities. Researchers explore their potential in mitigating oxidative stress and inflammation-related diseases .
- Thiophene derivatives find applications in agrochemistry. Researchers study their effectiveness as pesticides, herbicides, or fungicides, aiming to enhance crop yield and protect plants from pests and diseases .
- Cyclopropylthiophenes contribute to the development of organic electronic materials. Their incorporation into semiconductors, conductive polymers, and light-emitting devices can lead to improved performance and stability .
- The synthesis of cyclopropylthiophenes remains challenging due to their reactivity. Researchers explore optimized methods, including Suzuki–Miyaura cross-coupling and other catalytic reactions, to access these compounds efficiently .
Pharmaceuticals and Drug Development
Anticancer Agents
Antioxidants and Anti-Inflammatory Compounds
Agrochemicals and Crop Protection
Materials Science and Organic Electronics
Synthetic Methodology and Catalysis
Mechanism of Action
Target of Action
It is known that the cyclopropylthiophene moiety has attracted the attention of the scientific community for its potential pharmaceutical applications .
Mode of Action
The cyclopropyl moiety in the compound is known for its specific reactivity characteristics, which has the potential to improve pharmaceutical properties .
Biochemical Pathways
It is suggested that the compound could lead to new biologically active compounds when combined in new ways .
Result of Action
It is known that derivatives of thiophene have been successfully applied as pharmaceuticals with various biological activities—anticancer, antioxidant, anti-inflammatory, antimicrobial, etc .
Action Environment
It is known that the synthesis of compounds containing the cyclopropylthiophene framework remains challenging due to their reactivity .
properties
IUPAC Name |
3-cyclopropylthiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S/c1-2-6(1)7-3-4-8-5-7/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZURLOLAINIDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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